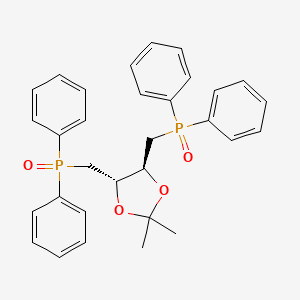

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a chiral compound used in various fields of chemistry. It is known for its unique structure, which includes a dioxolane ring and diphenylphosphine oxide groups. This compound is often utilized in asymmetric synthesis and catalysis due to its ability to induce chirality in reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) typically involves the reaction of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol with diphenylphosphine oxide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to deprotonate the hydroxyl groups and facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide).

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Oxidation: The diphenylphosphine oxide groups can be further oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the diphenylphosphine oxide groups back to diphenylphosphine.

Substitution: The hydroxyl groups on the dioxolane ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like trifluoromethanesulfonyl chloride in pyridine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphine oxide groups results in the formation of phosphine oxides, while substitution reactions can yield various substituted dioxolane derivatives.

Scientific Research Applications

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) has several scientific research applications:

Biology: The compound’s chiral properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) involves its ability to induce chirality in chemical reactions. The dioxolane ring and diphenylphosphine oxide groups interact with substrates and catalysts, promoting enantioselective transformations. The molecular targets and pathways involved include coordination with metal catalysts and hydrogen bonding with substrates .

Comparison with Similar Compounds

Similar Compounds

(4S,5S)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane: This compound is structurally similar but lacks the diphenylphosphine oxide groups.

(4S,5S)-(+)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane: Another similar compound used in asymmetric synthesis.

Uniqueness

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is unique due to its combination of a chiral dioxolane ring and diphenylphosphine oxide groups. This structure provides enhanced stability and reactivity in asymmetric synthesis compared to other similar compounds.

Biological Activity

(((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) is a complex organic compound with significant potential in medicinal chemistry and coordination chemistry. Its structure includes a dioxolane ring and diphenylphosphine oxide groups, which suggest diverse biological activities and applications.

- Molecular Formula : C31H32O4P2

- Molecular Weight : 530.53 g/mol

- CAS Number : 187989-59-9

The compound's biological activity is largely attributed to its phosphine oxide moieties, which can act as ligands in coordination chemistry. The dioxolane framework provides structural flexibility that may enhance the compound's interaction with biological targets. This unique combination allows it to participate in various chemical reactions, potentially leading to significant biological effects.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various dioxolane derivatives, including those similar to (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide). For instance:

- Antibacterial Testing : Compounds were tested against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Results indicated that many dioxolane derivatives exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL against S. aureus and S. epidermidis .

- Antifungal Testing : The antifungal activity was assessed against Candida albicans, with certain derivatives showing promising results .

Cytotoxicity and Selectivity

In vitro studies are essential for evaluating the cytotoxic effects of this compound on various cell lines. Preliminary data suggest that while some derivatives may exhibit cytotoxicity towards cancer cell lines, they also show selectivity that could be beneficial for therapeutic applications.

Case Studies

-

Synthesis and Evaluation of Dioxolane Derivatives :

- A study synthesized several dioxolane derivatives and evaluated their antimicrobial properties. The results indicated that compounds with similar structural features to (((4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(diphenylphosphine oxide) had enhanced antibacterial activity compared to simpler analogs .

-

Molecular Docking Studies :

- Molecular docking studies have been utilized to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively bind to specific proteins involved in bacterial resistance mechanisms .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antibacterial | Staphylococcus aureus, E. coli | MIC values between 625–1250 µg/mL |

| Antifungal | Candida albicans | Significant antifungal activity noted |

| Cytotoxicity | Various cancer cell lines | Selective cytotoxicity observed |

Properties

Molecular Formula |

C31H32O4P2 |

|---|---|

Molecular Weight |

530.5 g/mol |

IUPAC Name |

(4S,5S)-4,5-bis(diphenylphosphorylmethyl)-2,2-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C31H32O4P2/c1-31(2)34-29(23-36(32,25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(35-31)24-37(33,27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m1/s1 |

InChI Key |

KZUJPJPWSHHJRQ-LOYHVIPDSA-N |

Isomeric SMILES |

CC1(O[C@@H]([C@H](O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Canonical SMILES |

CC1(OC(C(O1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.